N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. This compound features a 3-(2-methylphenyl) substituent, an N-ethyl-N-phenylacetamide moiety, and a sulfanyl (-S-) linker bridging the thienopyrimidinone and acetamide groups. The sulfanyl linker and aromatic substituents may enhance binding affinity to hydrophobic protein pockets, while the pyrimidinone core provides a scaffold for hydrogen bonding.
Properties
IUPAC Name |
N-ethyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-25(17-10-5-4-6-11-17)20(27)15-30-23-24-18-13-14-29-21(18)22(28)26(23)19-12-8-7-9-16(19)2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVVXVOHMUFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets due to the presence of sulfur and nitrogen atoms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | Target Bacteria | MIC (mg/ml) |
|---|---|---|
| Compound A | E. coli | 0.125 |
| Compound B | S. aureus | 0.083 |
| Compound C | K. pneumoniae | 0.109 |
These results indicate that modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial properties .
Antitumor Activity
The antitumor potential of this compound has also been investigated. In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction mechanisms .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that thieno[3,2-d]pyrimidines may inhibit key enzymes or receptors involved in cell signaling pathways associated with proliferation and survival.
Case Studies
- Antimicrobial Screening : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives found that modifications in the side chains significantly affected their antibacterial efficacy. The most potent derivative displayed an MIC comparable to existing antibiotics, suggesting a viable alternative for treating resistant bacterial strains.
- Antitumor Efficacy : In another research project focusing on cancer treatment, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated a strong correlation between structural features and cytotoxicity levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinone derivatives exhibit diverse pharmacological profiles depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the thieno[2,3-d]pyrimidinone in , which alters the electronic distribution and steric environment. This positional isomerism could influence binding to biological targets.
Substituent Effects :
- The N-ethyl-N-phenylacetamide group in the target compound provides bulkier aromatic substituents compared to the N-(4-isopropylphenyl)acetamide in . This may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
- Pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups in introduce hydrogen-bonding capabilities, which are absent in the target compound’s simpler acetamide moiety.
Physicochemical Properties: The target compound’s calculated molecular weight (461.58 g/mol) is higher than the thieno[2,3-d]pyrimidinone analog (452.58 g/mol) due to the additional methylphenyl group. Melting points for dioxoisoindolin derivatives (83°C and 76°C) suggest lower thermal stability compared to thienopyrimidinones, which typically exhibit higher melting points (>150°C) due to stronger intermolecular interactions.
Research Implications
- Structural Optimization : The sulfanyl linker in the target compound may improve resistance to enzymatic degradation compared to oxygen-based linkers.
- Activity Prediction : Aromatic substituents (e.g., phenyl, pyridinyl) correlate with enhanced kinase inhibition in literature, but alkyl groups (e.g., isopropyl in ) might improve pharmacokinetic profiles.
- Synthetic Challenges : Stereochemical complexity in analogs like those in highlights the need for advanced crystallization techniques, such as SHELX-based refinement, to resolve conformational ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
